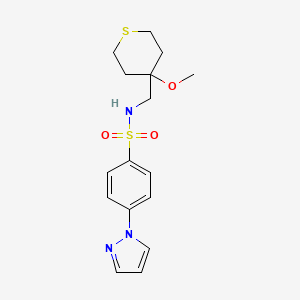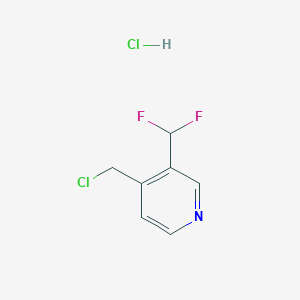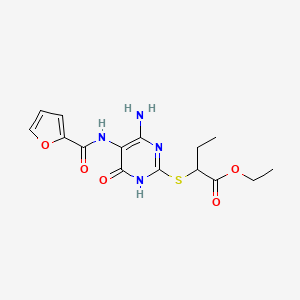
3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has a complex structure that includes a quinoline ring, a phenyl ring, and a sulfonyl group .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 697.3±55.0 °C at 760 mmHg, and a flash point of 375.5±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . Its ACD/LogP is 6.30 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone, due to its complex structure, finds applications in various fields of scientific research, particularly in organic synthesis and material science. While the direct applications of this specific compound in research are not extensively documented, compounds with similar structural features have been explored for their potential in synthesizing novel materials and biological activities.
For instance, compounds with a quinoline core are of interest due to their potential in medicinal chemistry and material science. Quinolines and their derivatives have been synthesized for evaluating their biological activities, including antimicrobial and antioxidant properties (Alavi et al., 2017), (Çetinkaya et al., 2012). Moreover, the sulfonyl group, as seen in sulfonamides, contributes to the development of novel coordination polymers with potential applications in catalysis (Martins et al., 2016).
Material Science and Polymer Research
In material science, poly(arylene ether sulfone)s bearing pendant groups similar in structure to (3,4-Dimethylphenyl)(4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)methanone have been explored for their properties, including anion exchange capabilities and stability in alkaline environments. These materials show promising applications in fuel cell technologies and water treatment processes (Shi et al., 2017), highlighting the versatility of incorporating sulfone and quinolinyl groups into polymer backbones.
Propriétés
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-11-13-21(14-12-20)32(29,30)26-22-7-5-6-8-24(22)27-16-23(26)25(28)19-10-9-17(2)18(3)15-19/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHECWZZQGIARSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

![N-(3-chlorophenyl)-3-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2375509.png)


![ethyl 2-(2-{[11-methyl-3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2375513.png)
![N-[3-(cyclopentyloxy)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2375516.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)
![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
